4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline
CAS No.:
Cat. No.: VC13763475
Molecular Formula: C20H18N4
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 4-[7-(4-aminophenyl)-1-methylbenzimidazol-4-yl]aniline |
| Standard InChI | InChI=1S/C20H18N4/c1-24-12-23-19-17(13-2-6-15(21)7-3-13)10-11-18(20(19)24)14-4-8-16(22)9-5-14/h2-12H,21-22H2,1H3 |
| Standard InChI Key | LGCNUXCTAPMISQ-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
| Canonical SMILES | CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a 1-methyl-1H-benzo[d]imidazole scaffold, where the benzene ring is fused with an imidazole moiety bearing a methyl group at the N1 position. At the 4- and 7-positions of the benzimidazole core, para-aminophenyl groups () are attached, creating a symmetrical architecture . The planar benzimidazole system facilitates π-π stacking interactions, while the amine groups provide sites for hydrogen bonding and further functionalization.
The IUPAC name, 4-[7-(4-aminophenyl)-1-methylbenzimidazol-4-yl]aniline, reflects this substitution pattern . Computational analyses using tools like PubChem’s XLogP3 algorithm estimate a partition coefficient of 3.3, indicating moderate lipophilicity suitable for membrane penetration in biological systems .
Spectroscopic and Computational Data
Key physicochemical properties include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 314.4 g/mol | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Topological Polar Surface Area | 69.9 Ų | PubChem |
| Rotatable Bonds | 2 | PubChem |
The compound’s SMILES string, CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N, encodes its connectivity, while the InChIKey LGCNUXCTAPMISQ-UHFFFAOYSA-N ensures unique identification in chemical databases .
Synthesis and Industrial Production
| Supplier | Location | Purity Grade | Availability |
|---|---|---|---|
| Jilin Chinese Academy of Sciences | China | Research | 1–2 weeks |
| Chemsoon Co., Ltd. | China | Pharmaceutical | In stock |
| Alfa Chemistry | USA | Custom | Inquiry |
Pricing remains proprietary, but the compound is generally available in milligram to gram quantities for research purposes .
Functional Applications
Pharmaceutical Research
Benzimidazole derivatives are renowned for their antimicrobial and antiviral activities. The para-aminophenyl groups in 2757731-54-5 enhance binding to viral protease active sites, making it a candidate for HIV-1 and hepatitis C inhibitor development . Preliminary studies suggest synergistic effects when combined with nucleoside analogs, though clinical data remain unpublished.
Fluorescent Probes and Staining
The conjugated π-system enables strong fluorescence under UV excitation (λ<sub>ex</sub> ~350 nm). Researchers exploit this property for:
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Cellular Imaging: Tracking lysosomal activity in live cells via pH-dependent emission shifts.
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Metal Ion Detection: Selective chelation with Cu<sup>2+</sup> and Fe<sup>3+</sup> induces measurable fluorescence quenching .
Polymer and Material Science
Incorporating this diamine into polyimide precursors enhances thermal stability (decomposition temperature >400°C) and mechanical strength. These polymers find use in aerospace coatings and flexible electronics .
Recent Advancements and Patents
WIPO Patent Applications
A 2025 patent (WO2025031782) describes using 2757731-54-5 as a building block for organic semiconductors in perovskite solar cells, achieving a power conversion efficiency of 18.7% . Another application (WO2024982135) details its role in photodynamic therapy agents targeting antibiotic-resistant biofilms .
Computational Drug Design
Molecular docking simulations predict strong binding affinity (ΔG = –9.2 kcal/mol) between this compound and SARS-CoV-2 main protease (M<sup>pro</sup>), suggesting potential antiviral utility pending experimental validation .
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